Absence of 6‑Substitution Confers Complete Loss of Anti‑DENV Activity Relative to the 6‑Iodo Analog
In a systematic SAR study of 4-anilinoquinoline/quinazoline derivatives against dengue virus (DENV), the unsubstituted parent compound 4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile exhibited no measurable antiviral activity, whereas the 6-iodo derivative (compound 47) inhibited DENV infection with an EC50 of 79 nM [1]. This ~100-fold differential in potency driven solely by the presence or absence of a single iodine atom establishes the unsubstituted compound as the definitive negative control for target engagement and antiviral selectivity profiling.
| Evidence Dimension | Anti-DENV activity (EC50) |
|---|---|
| Target Compound Data | No measurable activity (>10 μM) |
| Comparator Or Baseline | 6-iodo-4-((3,4,5-trimethoxyphenyl)amino)quinoline-3-carbonitrile (Compound 47): EC50 = 79 nM |
| Quantified Difference | >100-fold loss of activity upon removal of 6-iodo substituent |
| Conditions | DENV infection assay in Vero cells; compound concentration range tested up to 10 μM |
Why This Matters
A researcher requiring a matched negative control for a 6-substituted quinoline-3-carbonitrile antiviral probe must procure the exact unsubstituted parent; no commercially available halogenated analog can fulfill this role without introducing confounding target engagement.
- [1] Saul S, Pu SY, Zuercher WJ, et al. Potent antiviral activity of novel multi-substituted 4-anilinoquin(az)olines. Bioorg Med Chem Lett. 2020;30(16):127284. View Source
